2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a benzo[c]pyrimido[4,5-e][1,2]thiazin core substituted with a chloro group at position 9, a methyl group at position 6, and a sulfone group. The thioether linkage at position 2 connects to an N-cyclohexylacetamide moiety. The synthesis likely involves multi-step reactions, including cyclization and sulfonation, but procedural details are absent in the reviewed literature.
Properties
IUPAC Name |
2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3S2/c1-24-15-8-7-12(20)9-14(15)18-16(29(24,26)27)10-21-19(23-18)28-11-17(25)22-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWHCCYHIAIPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other heterocyclic derivatives reported in the literature. Below is a detailed comparison with three analogs from and one from :
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- Core Structure : Thiazolo[3,2-a]pyrimidine with a fused benzylidene group.
- Key Substituents : 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl, and nitrile.
- Synthesis : Reflux of chloroacetic acid with aromatic aldehydes in acetic anhydride/acetic acid.
- Physical Data :
- Yield: 68%
- Melting Point: 243–246°C
- Molecular Formula: C₂₀H₁₀N₄O₃S
- Functional Groups: Two NH groups (IR: 3,436, 3,173 cm⁻¹), nitrile (2,219 cm⁻¹).
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
- Core Structure: Similar to 11a but with a 4-cyanobenzylidene substituent.
- Key Substituents: 4-Cyanobenzylidene enhances electron-withdrawing properties.
- Physical Data :
- Yield: 68%
- Melting Point: 213–215°C
- Molecular Formula: C₂₂H₁₇N₃O₃S
- Functional Groups: Nitrile (2,209 cm⁻¹), conjugated carbonyls (IR: 1,719 cm⁻¹).
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
- Core Structure : Pyrimido[2,1-b]quinazoline fused with a furan ring.
- Key Features : Extended conjugation due to the quinazoline system.
- Physical Data :
- Yield: 57%
- Melting Point: 268–269°C
- Molecular Formula: C₁₇H₁₀N₄O₃
- Functional Groups: NH (3,217 cm⁻¹), nitrile (2,220 cm⁻¹).
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (4)
- Core Structure: Chromeno[2,3-d]pyrimidinone with dual chlorophenyl groups.
- Synthesis : Reflux in acetic anhydride with benzoyl chloride.
- Physical Data :
- Molecular Formula: C₂₇H₁₉Cl₂N₂O₂
- Functional Groups: Carbonyl (1,719 cm⁻¹), aromatic Cl (NMR: δ 7.10–7.82).
Structural and Functional Analysis
Research Implications
- Structural Complexity : The target compound’s fused heterocyclic system and sulfone group differentiate it from analogs like 11a/b and 4, which lack sulfonation and feature simpler cores.
- Bioactivity Potential: While highlights bioactivity in plant-derived heterocycles , the target compound’s pharmacological profile remains unexplored in the reviewed literature.
- Synthetic Challenges : The absence of synthetic details for the target compound contrasts with the well-documented routes for analogs (e.g., ’s use of chloroacetic acid and aldehydes ).
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